Home > Products > Screening Compounds P52608 > MAGE-3 (281-295)
MAGE-3 (281-295) -

MAGE-3 (281-295)

Catalog Number: EVT-243603
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 3; MAGE-3
Source and Classification

MAGE-3 is classified as a tumor-associated antigen primarily expressed in malignant tissues, with limited expression in normal tissues, making it a target for immunotherapy. The peptide sequence 281-295 has been identified as an immunodominant epitope that interacts with the HLA-DR11 molecule, presenting it to CD4+ T cells . This specificity underlines its potential for therapeutic applications in cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of MAGE-3 (281-295) involves solid-phase peptide synthesis techniques. Synthetic peptides are typically produced using automated synthesizers, such as the Millipore 9050, employing N-(9-fluorenyl)methoxycarbonyl chemistry. The resulting peptides undergo purification via reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity levels, generally exceeding 90% . Post-synthesis, these peptides are lyophilized and reconstituted in dimethyl sulfoxide for further experimentation.

Molecular Structure Analysis

Structure and Data

The molecular structure of MAGE-3 (281-295) consists of a linear sequence of amino acids that form a specific conformation allowing binding to HLA molecules. The sequence is critical for its recognition by T-cell receptors. While detailed structural data may be limited, computational modeling and empirical studies suggest that the peptide adopts a conformation conducive to T-cell interaction .

Chemical Reactions Analysis

Reactions and Technical Details

MAGE-3 (281-295) engages in specific interactions with HLA-DR11 molecules on antigen-presenting cells. These interactions are fundamental to the activation of CD4+ T cells. Upon binding, a series of biochemical reactions occur, leading to T-cell activation and proliferation. Cold target inhibition assays have demonstrated that CD4+ T cells can recognize this peptide when presented by HLA molecules on melanoma cells, confirming its role in immune response .

Mechanism of Action

Process and Data

The mechanism of action for MAGE-3 (281-295) involves its presentation by HLA class II molecules on antigen-presenting cells. Once presented, CD4+ T cells recognize the peptide through their T-cell receptors. This recognition triggers a cascade of signaling events that lead to T-cell activation, proliferation, and differentiation into effector cells capable of targeting and destroying tumor cells expressing MAGE-3 . Data indicate that this process is crucial for mounting an effective anti-tumor immune response.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAGE-3 (281-295) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,500 Da.
  • Solubility: Soluble in dimethyl sulfoxide and phosphate-buffered saline.
  • Stability: Stability can vary based on storage conditions; typically stored at -20°C post-synthesis.

These properties are essential for its application in immunological assays and therapeutic contexts.

Applications

Scientific Uses

MAGE-3 (281-295) has several significant applications in cancer immunotherapy:

  1. Vaccine Development: It serves as a candidate for therapeutic vaccines aimed at inducing strong CD4+ T-cell responses against melanoma.
  2. Diagnostic Tools: The peptide can be used in assays to monitor immune responses in patients undergoing cancer treatment.
  3. Research Applications: It is utilized in studies exploring T-cell epitope mapping and the development of personalized cancer therapies.
Introduction to MAGE-3 in Tumor Immunology

Role of MAGE-3 as a Cancer-Testis Antigen in Oncogenesis [5] [6] [7]

MAGE-A3 (Melanoma-Associated Antigen A3) is a prototypical cancer-testis antigen (CTA) encoded by the MAGEA3 gene located at Xq28. Its expression is restricted to immune-privileged sites (testis, placenta) and diverse malignancies, including melanoma, lung adenocarcinoma (LUAD), and liposarcomas. As an oncogenic driver, MAGE-A3 promotes tumorigenesis through:

  • Ubiquitin ligase activity: Formation of MAGE-A3/TRIM28 complexes that ubiquitinate and degrade tumor suppressors like AMPKα, disrupting energy-sensing pathways [6] [7].
  • p53 pathway suppression: Binding to wild-type p53 and recruitment of histone deacetylases, reducing p53-mediated apoptosis [7].
  • Epigenetic reprogramming: Interaction with KAP1 to silence tumor suppressor genes via histone methylation [6].
  • Metastatic enhancement: Upregulation in metastatic lesions correlates with poor survival in LUAD and melanoma [7] [8].

Table 1: Functional Domains and Oncogenic Mechanisms of MAGE-A3

Domain/RegionFunctionOncogenic Consequence
MAGE Homology Domain (MHD; aa 116–286)TRIM28/KAP1 bindingSuppression of p53 and AMPKα
N-terminal domainTranscriptional regulationHDAC recruitment, gene silencing
Phosphorylation sites (e.g., Tyr298)Signal transductionEnhanced cell cycle progression

Expression in tumors is driven by promoter demethylation, regulated by transcription factors (KIT, FGFR2) and non-coding RNAs [7]. In LUAD, MAGE-A3 mRNA levels in serum exosomes serve as diagnostic biomarkers (AUC=0.832) and correlate with tumor stage and immune evasion [2].

Immunotherapeutic Significance of MAGE-3-Derived Epitopes [1] [3] [5]

MAGE-3 (281–295) (sequence: KYISVPMFATPMEAEL) is a 15-amino acid peptide recognized for its exceptional immunogenicity among MAGE-A3-derived epitopes. Key characteristics include:

  • Promiscuous HLA-DR binding: Binds ≥7 HLA-DR alleles (DRB10101, *0301, *0401, *0701, *0801, *1101, *1501) with high affinity (IC50 <10 μM for DRB10701) [1] [5].
  • Natural processing: Presented by dendritic cells and tumor cells after endogenous processing of full-length MAGE-A3 protein [5].
  • CD4+ T-cell activation: Induces Th1-polarized responses (IFN-γ, TNF-α secretion) and cytotoxic CD4+ T cells that lyse HLA-DR-matched tumors [5] [8].

Table 2: HLA-DR Binding Affinity of MAGE-3 (281–295)

HLA-DR AlleleIC50 (μM)Relative Binding Strength
DRB1*07010.01High
DRB1*08011.5Moderate
DRB1*11011.8Moderate
DRB1*03017.0Low

In melanoma patients, CD4+ T cells specific for MAGE-3 (281–295) demonstrate direct tumor recognition and are detectable in tumor-infiltrating lymphocytes [5]. This epitope’s promiscuity enables coverage of >94% of Caucasian HLA haplotypes, making it a universal vaccine component [1].

Historical Context: Discovery and Characterization of MAGE-3 (281–295) [3] [5] [7]

The epitope was identified through reverse immunology approaches pioneered in the late 1990s:

  • 1999: TEPITOPE algorithm predicted 11 promiscuous MAGE-3 segments, including residues 281–295 [5].
  • Functional validation: CD4+ T cells from healthy donors were primed with peptide-pulsed dendritic cells, confirming HLA-DR11-restricted recognition of MAGE-3 (281–295) on melanoma cells (MZ2-MEL.43) [3] [5].
  • Distinction from class I epitopes: Unlike HLA-A01/A02-restricted MAGE-3 epitopes, this HLA-II epitope enables broader T-helper responses critical for sustaining CTL immunity [8].

Key milestones include:

  • Binding assays: Demonstrated affinity for DRB1*1101, explaining tumor lysis in HLA-DR11+ patients [5].
  • Ex vivo validation: CD4+ T cells against this epitope were isolated from melanoma patients after natural exposure [1].
  • Clinical translation: Incorporated into multi-epitope vaccines (e.g., recombinant MAGE-A3 protein + AS15 adjuvant) to overcome MHC heterogeneity [8].

Properties

Product Name

MAGE-3 (281-295)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.